molecular formula C8H9ClN4 B13152613 8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine

8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13152613
M. Wt: 196.64 g/mol
InChI Key: MOPLZPWITJKHGZ-UHFFFAOYSA-N
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Description

8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the condensation of 2,6-dimethylimidazole with a chlorinated pyrazine derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrazine compounds.

Scientific Research Applications

8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes critical for cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring.

    Imidazo[1,2-a]triazine:

Uniqueness

8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. These features contribute to its distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

8-chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C8H9ClN4/c1-4-3-13-7(10)5(2)12-8(13)6(9)11-4/h3H,10H2,1-2H3

InChI Key

MOPLZPWITJKHGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2C(=N1)Cl)C)N

Origin of Product

United States

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